molecular formula C12H18N4O B15112660 1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15112660
M. Wt: 234.30 g/mol
InChI Key: DLLXHVYKKCCWSB-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group.

    Triazole Formation: The formation of the triazole ring through cycloaddition reactions.

    Carboxamide Formation:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Common reagents used in these reactions include cyclopentylmethyl halides, cyclopropyl halides, and azides for the triazole formation.

Chemical Reactions Analysis

1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

  • 1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxylate
  • 1-(Cyclopentylmethyl)-N-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

1-(cyclopentylmethyl)-N-cyclopropyltriazole-4-carboxamide

InChI

InChI=1S/C12H18N4O/c17-12(13-10-5-6-10)11-8-16(15-14-11)7-9-3-1-2-4-9/h8-10H,1-7H2,(H,13,17)

InChI Key

DLLXHVYKKCCWSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)C(=O)NC3CC3

Origin of Product

United States

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